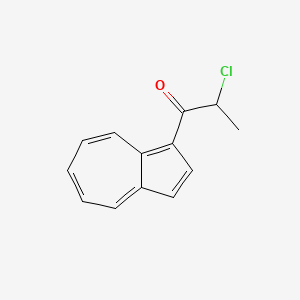

1-(Azulen-1-yl)-2-chloropropan-1-one

Description

1-(Azulen-1-yl)-2-chloropropan-1-one is an azulene-derived ketone featuring a chlorinated propanone moiety at the azulen-1-yl position. Azulene, a non-alternant bicyclic aromatic hydrocarbon, confers unique electronic properties due to its polarizable π-system, making its derivatives valuable in materials science, pharmaceuticals, and organic synthesis. This compound is synthesized via oxidative cleavage of C–C bonds in N-sulfonyl enamides under air and natural sunlight, as demonstrated in a copper- and rhodium-catalyzed tandem cycloaddition and arylation process . Its structural distinctiveness lies in the electron-withdrawing carbonyl and chloro groups, which modulate reactivity and stability compared to simpler azulene derivatives.

Properties

CAS No. |

198963-40-5 |

|---|---|

Molecular Formula |

C13H11ClO |

Molecular Weight |

218.68 |

IUPAC Name |

1-azulen-1-yl-2-chloropropan-1-one |

InChI |

InChI=1S/C13H11ClO/c1-9(14)13(15)12-8-7-10-5-3-2-4-6-11(10)12/h2-9H,1H3 |

InChI Key |

GUBSHVZBENRGMH-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C1=C2C=CC=CC=C2C=C1)Cl |

Synonyms |

1-Propanone, 1-(1-azulenyl)-2-chloro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

(2Z)-1-(4-Chlorophenyl)-3-[3,8-dimethyl-5-(propan-2-yl)azulen-1-yl]prop-2-en-1-one

- Structural Differences: Incorporates a chalcone backbone (α,β-unsaturated ketone) and a guaiazulene-derived azulene moiety. The extended conjugation enhances anti-inflammatory activity compared to 1-(Azulen-1-yl)-2-chloropropan-1-one, which lacks an enone system.

- Synthetic Route : Electrophilic azo coupling under radical conditions, though with lower efficiency than the oxidative cleavage method used for this compound .

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

- Structural Differences : Replaces azulene with a chlorothiophene ring, reducing aromatic stabilization but increasing electrophilicity.

- Reactivity : The thiophene sulfur enhances nucleophilic substitution kinetics compared to azulene’s carbocyclic system .

Azulen-1-yl Diazenes and Imines

1-(Azulen-1-yl)-2-heteroaromatic Diazenes

- Electronic Properties: Exhibit push-pull electronic effects, where azulene acts as an electron donor and the heteroaromatic group (e.g., pyridine) as an acceptor. This contrasts with this compound, where the chloro group is electron-withdrawing but lacks π-conjugation .

- Applications : Used in optoelectronics due to tunable absorption spectra, unlike the ketone derivative, which is primarily explored for synthetic utility .

Azulen-1-yl Imines (Schiff Bases)

- Synthesis: Derived from 1-aminoazulenes or azulene-1-carbaldehyde, contrasting with the propanone-based synthesis of this compound .

- Stability : Imines are prone to hydrolysis under acidic conditions, whereas the chloro-ketone derivative exhibits greater stability in aqueous media .

Chlorinated Propanone Derivatives

1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one

- Structural Similarities: Shares the chloropropanone backbone but replaces azulene with a phenylhydrazone group.

- Reactivity : The hydrazone moiety enables cyclization reactions, unlike the azulene derivative’s propensity for electrophilic substitution .

Key Research Findings and Gaps

Synthetic Efficiency : The tandem catalytic method for this compound outperforms traditional azo coupling in yield and substrate scope .

Bioactivity Potential: While chalcone-azulene hybrids show anti-inflammatory activity, this compound remains undercharacterized in biological assays .

Electronic Tunability : Azulen-1-yl diazenes offer greater modularity for optoelectronic applications than the chloro-ketone derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.